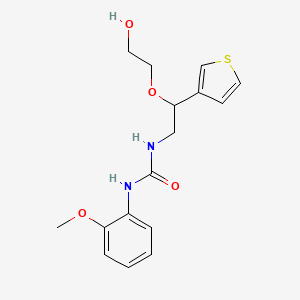

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative characterized by a thiophene ring, a hydroxyethoxy chain, and a 2-methoxyphenyl substituent.

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-21-14-5-3-2-4-13(14)18-16(20)17-10-15(22-8-7-19)12-6-9-23-11-12/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWUEKTIAELSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenyl isocyanate, 3-thiophenemethanol, and ethylene glycol.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures (e.g., 0-50°C) and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Catalysts: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form amines.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives of urea compounds exhibit significant activity against various viruses, including HIV and Hepatitis C. The structural features of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea enhance its interaction with viral enzymes, potentially inhibiting their activity.

- Case Study : A study published in Molecules demonstrated that similar urea derivatives showed promising results in inhibiting viral replication in vitro, suggesting that this compound could be further explored for its antiviral properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. The presence of the thiophene ring is known to enhance the antimicrobial activity of certain compounds.

- Case Study : Research has shown that thiophene-containing compounds can exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Medicinal Chemistry Applications

This compound is being studied for its potential as a lead compound in drug discovery due to its favorable pharmacokinetic properties.

Drug Design

The unique structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are focusing on optimizing the compound's structure to improve its binding affinity to biological targets.

- Data Table: Structure-Activity Relationship (SAR)

| Modification | Observed Activity |

|---|---|

| Hydroxyethoxy Group | Enhances solubility |

| Thiophene Substitution | Increases antimicrobial activity |

| Methoxy Group | Improves metabolic stability |

Synthetic Routes

The synthesis of this compound involves several key steps:

- Starting Materials : Commonly used precursors include thiophene derivatives and methoxy-substituted phenyl ureas.

- Esterification : The initial step typically involves the esterification of a thiophene derivative with a hydroxyethanol reagent.

- Amidation : Subsequent amidation reactions yield the final urea product through coupling with amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Urea Derivatives

Key Observations:

- Thiophene vs. Thiophenes are less basic than pyrroles, which may reduce undesired protonation in physiological environments.

- Substituent Positionality : The ortho-methoxy group in the target compound contrasts with para-methoxy analogs (e.g., ), introducing steric hindrance near the urea core. This could affect binding pocket accessibility in enzyme targets compared to para-substituted derivatives.

- Hydrophilicity : The hydroxyethoxy chain in the target compound offers greater solubility than the hydroxyethyl group in or the trifluoromethoxy/hydroxyethyl combination in , which balances lipophilicity with polar interactions.

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea, also known by its CAS number 2034305-39-8, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anti-cancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.4 g/mol. Its structure includes a thiophene ring, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 2034305-39-8 |

Anticancer Activity

Recent studies have indicated that compounds containing thiourea moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines. One study reported that certain thiourea derivatives showed GI50 (growth inhibition at 50%) values ranging from 15 to 30 μM against several cancer types, including breast and lung cancers .

Case Study:

A specific derivative demonstrated selective cytotoxicity towards MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 21.5 μM and 25.9 μM respectively, highlighting the potential of thiourea compounds in targeted cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that thiourea derivatives possess broad-spectrum antibacterial and antifungal activities. In one study, a related thiourea compound exhibited MIC (minimum inhibitory concentration) values as low as 0.09 mmol/L against Gram-positive bacteria such as Staphylococcus aureus .

Table: Antimicrobial Efficacy of Thiourea Derivatives

| Compound | Target Organism | MIC (mmol/L) |

|---|---|---|

| Thiourea Derivative A | Staphylococcus aureus | 0.09 |

| Thiourea Derivative B | Escherichia coli | 0.18 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The presence of NH groups in the urea moiety facilitates hydrogen bonding with biological targets, enhancing binding affinity.

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest: Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Q & A

Q. What are the optimized multi-step synthetic routes for synthesizing this compound with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions to form the urea linkage and introduce functional groups. Key steps include:

- Step 1 : Preparation of the thiophene-containing intermediate via nucleophilic substitution (e.g., using thiophen-3-ylmethyl bromide).

- Step 2 : Reaction with 2-methoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) to form the urea bond .

- Step 3 : Introduction of the hydroxyethoxy group via alkylation or etherification, requiring precise temperature control (40–60°C) and catalysts like potassium carbonate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR) and computational modeling be employed to characterize the compound’s structure and conformation?

- Methodological Answer :

- Experimental Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm the urea linkage (~6.5–7.5 ppm for aromatic protons, ~3.3 ppm for methoxy groups) and thiophene ring (~6.8–7.4 ppm) .

- IR Spectroscopy : Validate carbonyl (C=O) stretch of urea (~1640–1680 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹) .

- Computational Modeling :

- Use DFT (Density Functional Theory) to predict 3D conformation and electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking (AutoDock Vina) to hypothesize interactions with biological targets (e.g., enzymes) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Antimicrobial : Disk diffusion assay against Gram-positive/negative bacteria .

- Target Identification :

- Competitive binding assays (e.g., fluorescence polarization) to screen for interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of urea bond formation and functional group introduction?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance urea bond formation by stabilizing intermediates, while THF may favor side reactions .

- Catalysts : Triethylamine improves yield by scavenging HCl, but excess base can deprotonate thiophene, altering reactivity .

- Data-Driven Optimization : Design of Experiments (DoE) to statistically analyze temperature, solvent polarity, and catalyst ratios .

Q. What strategies can address stability issues of the compound in aqueous or acidic conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis products .

- Formulation Adjustments :

- Use cyclodextrin complexes to enhance solubility and protect the urea moiety .

- pH-controlled buffers (pH 7.4) to minimize acid-catalyzed degradation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line viability thresholds, incubation times) .

- Standardization : Adopt OECD guidelines for dose-response studies to minimize variability .

- Mechanistic Studies : Use CRISPR knockouts to confirm target specificity if conflicting results arise .

Q. What advanced structure-activity relationship (SAR) studies elucidate the role of the thiophene and methoxyphenyl substituents in modulating bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess impact on cytotoxicity .

- Pharmacophore Mapping : Overlay 3D structures of analogs to identify essential hydrogen-bonding motifs .

- Data Table :

| Analog Structure | IC₅₀ (μM) | LogP | Key Observations |

|---|---|---|---|

| Thiophene variant | 12.3 | 2.8 | Highest potency |

| Furan variant | 45.6 | 2.1 | Reduced activity |

| Phenyl variant | >100 | 3.5 | Low solubility |

Q. What in silico methods are most reliable for predicting off-target interactions or metabolic pathways?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate permeability (LogP), CYP450 interactions, and bioavailability .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots .

- Machine Learning : Train models on PubChem data to prioritize analogs with favorable toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.